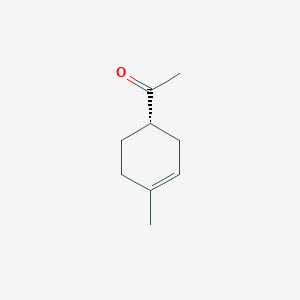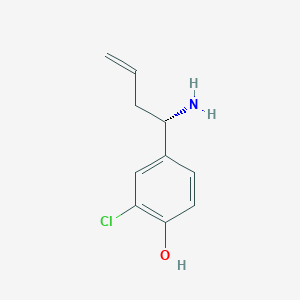
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol is a chiral compound with a specific stereochemistry at the amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and 1-aminobut-3-en-1-yl derivatives.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the amino group is introduced to the phenol ring. This is often achieved using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions, thereby affecting biochemical pathways.
相似化合物的比较
Similar Compounds
®-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol: The enantiomer of the compound with different stereochemistry.
4-(1-Aminobut-3-en-1-yl)-2-fluorophenol: A similar compound with a fluorine atom instead of chlorine.
4-(1-Aminobut-3-en-1-yl)-2-bromophenol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other halogen-substituted analogs. The presence of the chlorine atom also imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
属性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
4-[(1S)-1-aminobut-3-enyl]-2-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h2,4-6,9,13H,1,3,12H2/t9-/m0/s1 |
InChI 键 |
NXIGHDQLDUUBEA-VIFPVBQESA-N |
手性 SMILES |
C=CC[C@@H](C1=CC(=C(C=C1)O)Cl)N |
规范 SMILES |
C=CCC(C1=CC(=C(C=C1)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


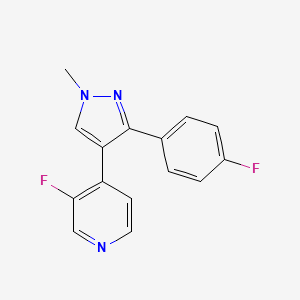
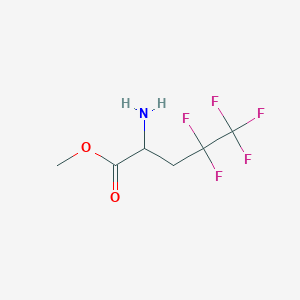
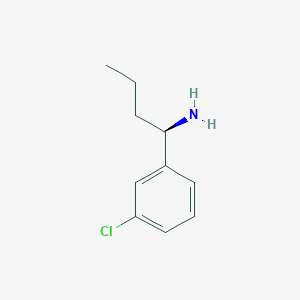
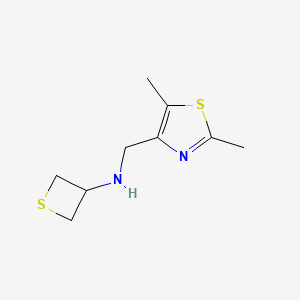
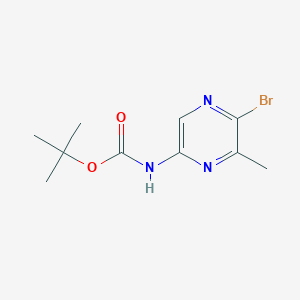
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)
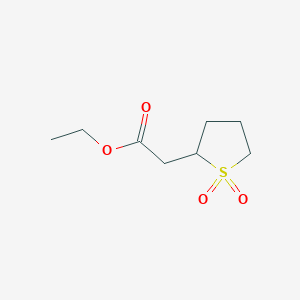
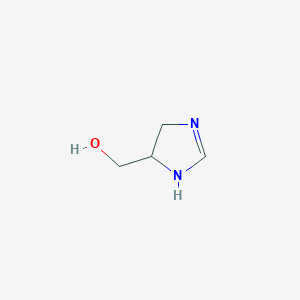

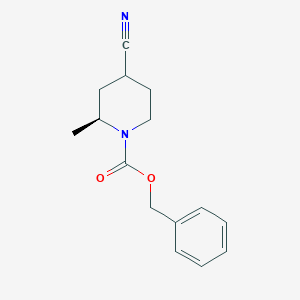

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
